molecular formula C18H15ClN2O3 B2660314 N-(4-chlorophenyl)-3-propionamidobenzofuran-2-carboxamide CAS No. 160461-32-5

N-(4-chlorophenyl)-3-propionamidobenzofuran-2-carboxamide

Cat. No.: B2660314
CAS No.: 160461-32-5
M. Wt: 342.78
InChI Key: VXAAIPALNZIDNN-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-3-propionamidobenzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a benzofuran ring system substituted with a 4-chlorophenyl group, a propionamide group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-3-propionamidobenzofuran-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced via electrophilic aromatic substitution reactions using chlorobenzene derivatives.

    Attachment of Propionamide Group: The propionamide group can be attached through amide bond formation using propionic acid derivatives and appropriate coupling reagents.

    Formation of Carboxamide Group: The carboxamide group can be introduced through amidation reactions using carboxylic acid derivatives and amines.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Common industrial methods include:

    Batch Processing: Sequential addition of reagents and intermediates in a controlled manner.

    Continuous Flow Chemistry: Use of continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-3-propionamidobenzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

N-(4-chlorophenyl)-3-propionamidobenzofuran-2-carboxamide has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-3-propionamidobenzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Interaction with Receptors: Modulation of receptor activity, leading to changes in cellular signaling.

    Disruption of Cellular Processes: Interference with cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

N-(4-chlorophenyl)-3-propionamidobenzofuran-2-carboxamide can be compared with other similar compounds, such as:

    N-(4-chlorophenyl)-2-(pyridin-4-ylmethyl)aminobenzamide: Shares structural similarities but differs in the presence of a pyridinyl group.

    5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Contains a thiadiazole ring instead of a benzofuran ring.

    N-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylcarboxamide: Features an oxadiazole ring in place of the benzofuran ring.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both propionamide and carboxamide groups, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

N-(4-chlorophenyl)-3-(propanoylamino)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O3/c1-2-15(22)21-16-13-5-3-4-6-14(13)24-17(16)18(23)20-12-9-7-11(19)8-10-12/h3-10H,2H2,1H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXAAIPALNZIDNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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